7-methyl-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
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Description
7-methyl-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C16H15N3O3S2 and its molecular weight is 361.43. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
Research has focused on the synthesis of quinazoline derivatives, including those with morpholine groups, for their potential anticancer activities. A study explored the synthesis and evaluation of new quinazoline derivatives, testing their cytotoxicity against cancer cell lines, including HeLa and MDA-MB231, with some compounds showing potent anticancer effects (Hatem A. Abuelizz et al., 2017).
Anti-inflammatory and Analgesic Properties
Another dimension of research has involved evaluating the anti-inflammatory and analgesic properties of quinazoline derivatives. For instance, a study synthesized novel quinazoline derivatives and screened them for antimicrobial, analgesic, and anti-inflammatory activities, finding some compounds exhibited promising results (B. Dash et al., 2017).
Antimicrobial Activity
The synthesis of quinazoline derivatives has also been geared towards discovering new antimicrobial agents. A study highlighted the synthesis of 5-oxo-1-tioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazolines, examining their antimicrobial and fungicidal activities, with some synthesized compounds demonstrating effective antimicrobial properties (Olexiy O.Parkhomenko et al., 2006).
Anticonvulsant Effects
Research has also extended to the potential anticonvulsant effects of quinazoline derivatives. A study synthesized thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, evaluating their anticonvulsant activity. The results identified compounds that exhibited significant anticonvulsant activity, contributing to the development of new treatments for epilepsy (Archana et al., 2002).
Antitoxoplasmosis Activity
Moreover, studies have investigated the antitoxoplasmosis effect of quinazoline derivatives. Novel triazolo[4,3-a]quinazolinones and bis-triazolo[4,3-a:4,3'-c]quinazolines were synthesized, with evaluations indicating their efficacy in causing structural deformity of Toxoplasma gondii, which is crucial in obstructing the parasite's entry into host cells (A. A. El-Tombary et al., 1999).
properties
IUPAC Name |
7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-9-2-3-11-10(8-9)14(20)17-13-12(24-16(23)19(11)13)15(21)18-4-6-22-7-5-18/h2-3,8H,4-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGKCNWZIXLWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)N4CCOCC4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |
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